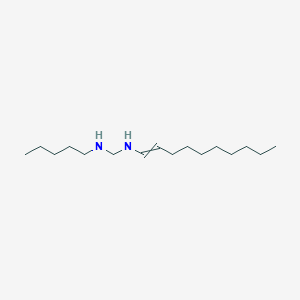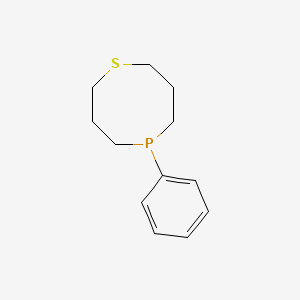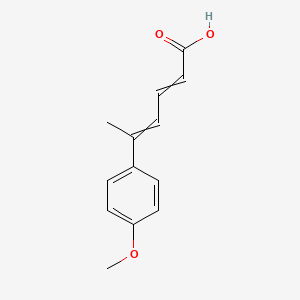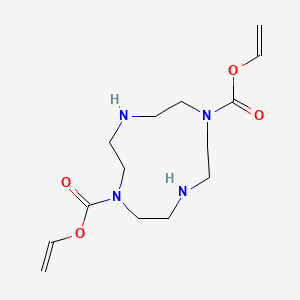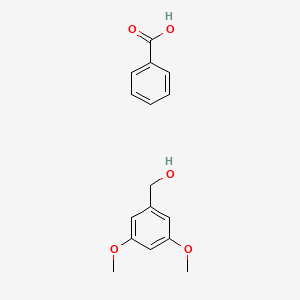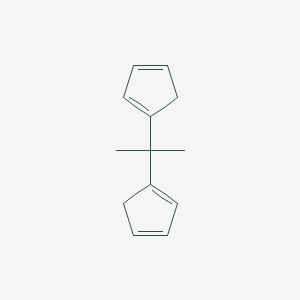
1,3-Cyclopentadiene, (1-methylethylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a nonaromatic carbocyclic analog of isopropylbenzene . This compound is known for its unique structure, which includes a cyclopentadiene ring substituted with an isopropylidene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, (1-methylethylidene)bis- can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with isopropylidene chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclopentadiene, (1-methylethylidene)bis- often involves the cracking of commercial dicyclopentadiene at around 180°C. The monomer is then collected by distillation and used soon thereafter .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentadiene, (1-methylethylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, (1-methylethylidene)bis- has several applications in scientific research:
Chemistry: It is used as a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene, (1-methylethylidene)bis- involves its interaction with molecular targets through its reactive cyclopentadiene ring. The compound can undergo [1,5]-sigmatropic shifts, allowing it to participate in various chemical reactions . These shifts enable the compound to form stable intermediates and products, contributing to its versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
- 6-(Dimethylamino)fulvene
- Diphenylfulvene
- Sodium isopropylcyclopentadienide
Uniqueness
1,3-Cyclopentadiene, (1-methylethylidene)bis- is unique due to its nonaromatic nature and the presence of an isopropylidene group. This structural feature distinguishes it from other cyclopentadiene derivatives, allowing it to participate in specific reactions and form unique products .
Propiedades
Número CAS |
134459-15-7 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
1-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H16/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-7,9H,8,10H2,1-2H3 |
Clave InChI |
NSWUXAUIAZVROT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC1)C2=CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

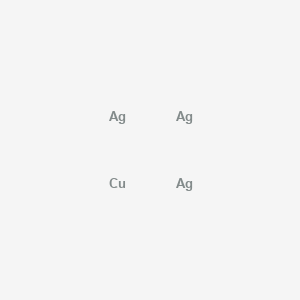
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
